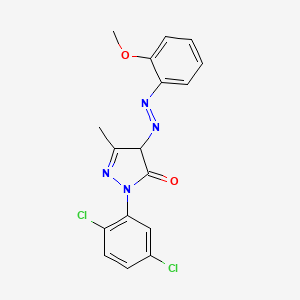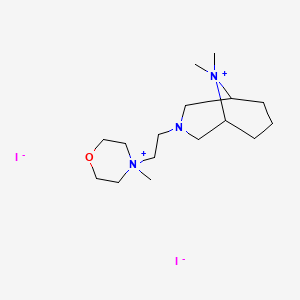
Folicur Plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folicur Plus is a broad-spectrum systemic fungicide primarily used in agriculture to control a wide range of fungal diseases in crops such as wheat, barley, oats, rye, and oilseed rape . The active ingredient in this compound is tebuconazole, a triazole fungicide that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tebuconazole, the active ingredient in Folicur Plus, is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable nitrile with hydrazine to form a hydrazone intermediate, which is then cyclized to form the triazole ring.
Substitution reactions: The triazole ring is further functionalized through substitution reactions to introduce the necessary side chains and functional groups.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity tebuconazole.
Industrial Production Methods
Industrial production of tebuconazole involves large-scale chemical reactors where the above synthetic steps are carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The final product is formulated into various forms, such as wettable powders, emulsifiable concentrates, and suspension concentrates, for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
Tebuconazole undergoes several types of chemical reactions, including:
Oxidation: Tebuconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Substitution reactions can introduce different functional groups to enhance its fungicidal properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of tebuconazole, which may have different levels of fungicidal activity .
Wissenschaftliche Forschungsanwendungen
Folicur Plus has a wide range of scientific research applications:
Agriculture: Used extensively to control fungal diseases in crops, leading to increased yield and quality.
Biology: Studied for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans and animals.
Industry: Used in the formulation of various fungicidal products for agricultural and non-agricultural applications
Wirkmechanismus
Tebuconazole, the active ingredient in Folicur Plus, exerts its fungicidal effects by inhibiting the process of demethylation in the biosynthesis of ergosterol, a critical component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell leakage and ultimately the death of the fungal cell. The molecular target of tebuconazole is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prothioconazole: Another triazole fungicide with a similar mode of action.
Fluopyram: A fungicide that targets different enzymes in the fungal cell.
Uniqueness of Folicur Plus
This compound is unique due to its broad-spectrum activity and systemic properties, allowing it to be absorbed by the plant and transported to various parts, providing long-lasting protection against a wide range of fungal diseases . Its ability to act both protectively and curatively makes it a versatile tool in crop protection .
Eigenschaften
CAS-Nummer |
124027-07-2 |
|---|---|
Molekularformel |
C30H40Cl2N6O3 |
Molekulargewicht |
603.6 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O.C14H18ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,12-13,19H,1-3H3 |
InChI-Schlüssel |
JVNLXMBBSSNJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)

![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)





![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
